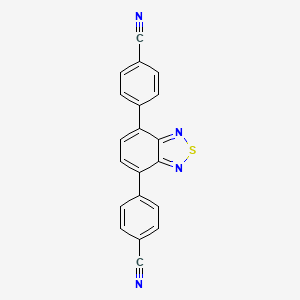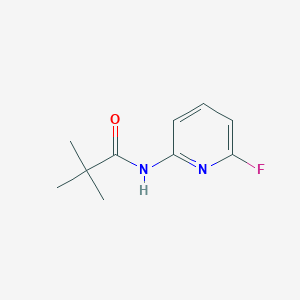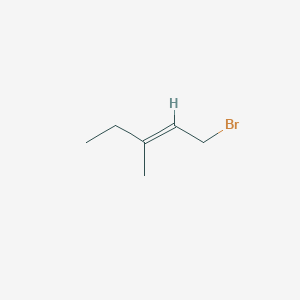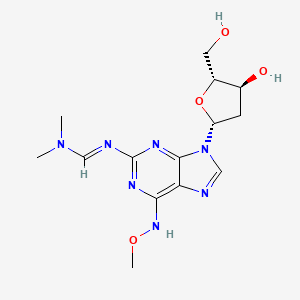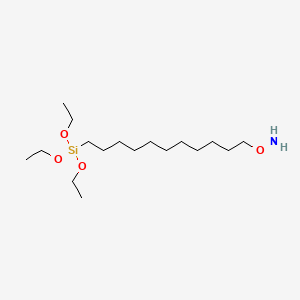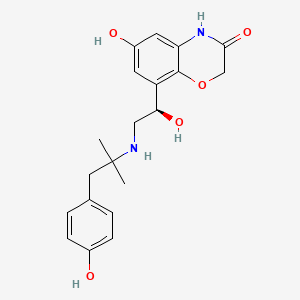
2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)-
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- is a useful research compound. Its molecular formula is C20H24N2O5 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- is 372.16852187 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-hydroxyphenyl)-1,1-dimethylethyl)amino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Allelochemicals in Agriculture
Compounds with the benzoxazinone skeleton have been identified as potent allelochemicals, substances produced by plants that influence the growth and development of neighboring plants. Their roles in natural defense mechanisms against pests and diseases have been extensively documented. For instance, benzoxazinones isolated from the Poaceae family, such as DIBOA and DIMBOA, have been studied for their phytotoxic effects and their potential agronomic utility. These compounds have been utilized in crop protection strategies, leveraging their natural deterrent properties against a variety of agricultural pests and pathogens (Macias et al., 2006).
Antimicrobial and Antifungal Applications
Some benzoxazinones have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. This indicates their potential for development into new antimicrobial agents that could address the growing concern of antibiotic resistance (Ozden et al., 2000).
Chemical Ecology and Environmental Impact
Benzoxazinones also play a significant role in the chemical ecology of plants. Their degradation products have been identified in soil and are known to affect the growth of neighboring plants, suggesting an ecological role in plant-plant interactions and soil health. Furthermore, the environmental degradation and phytotoxicity of these compounds are of interest for their potential use in developing natural herbicide models, indicating their significance beyond direct antimicrobial or insecticidal applications (Macias et al., 2009).
Pharmaceutical Research
In the pharmaceutical field, specific benzoxazinone derivatives have been explored for their therapeutic potential. For example, olodaterol, a novel inhaled β2-adrenoceptor agonist with a benzoxazinone structure, has demonstrated a promising pharmacological profile for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), showcasing the versatility and potential of benzoxazinone derivatives in drug development (Bouyssou et al., 2010).
Mechanism of Action
Target of Action
SOM-1522, also known as UNII-XIM8YCX9C1, is a potent HER2-targeted antibody-drug conjugate . The primary target of SOM-1522 is the HER2 protein, which is overexpressed in certain types of cancers, including breast cancer . The HER2 protein plays a crucial role in cell growth and differentiation .
Mode of Action
SOM-1522 binds to the HER2 protein on the surface of cancer cells . This binding triggers the internalization of the SOM-1522-HER2 complex into the cancer cell . Inside the cell, the drug component of SOM-1522 is released, leading to cell death . The drug component is an auristatin-derived payload, which is highly potent and cell-permeable .
Biochemical Pathways
The action of SOM-1522 affects several biochemical pathways. The binding of SOM-1522 to the HER2 protein inhibits the downstream signaling pathways that promote cell growth and survival . The release of the drug component inside the cell leads to cell death, affecting pathways related to cell survival and proliferation .
Pharmacokinetics
As an antibody-drug conjugate, som-1522 is expected to be administered intravenously, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular effect of SOM-1522 is the inhibition of the HER2 protein, leading to the disruption of cell growth and survival pathways . The cellular effect is the death of cancer cells that overexpress the HER2 protein . This results in the reduction of tumor size and potentially the eradication of the tumor .
Action Environment
The action, efficacy, and stability of SOM-1522 can be influenced by various environmental factors. These may include the physiological environment of the tumor (such as hypoxia or acidity), the presence of other medications, and the patient’s overall health status
Biochemical Analysis
Biochemical Properties
SOM-1522 plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and stability. For instance, SOM-1522 has been shown to interact with olodaterol, a novel long-acting inhaled β2-agonist, affecting its pharmacokinetics and safety profile . These interactions are typically characterized by binding affinities and the modulation of enzymatic activity, which can lead to changes in metabolic flux and the overall biochemical landscape within cells.
Cellular Effects
The effects of SOM-1522 on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, SOM-1522 has been shown to induce immunogenic cell death (ICD) in vitro in multiple cell lines, such as NCI-N87, HT-29, and SKBR3 . This process involves the translocation of calreticulin to the cell surface and the release of ATP, which are hallmarks of ICD. These cellular effects highlight the potential of SOM-1522 in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
At the molecular level, SOM-1522 exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, SOM-1522, as part of the antibody-drug conjugate XMT-1522, targets HER2-positive cancer cells by delivering a cytotoxic payload that induces apoptosis and inhibits cell proliferation . This mechanism involves the binding of SOM-1522 to the HER2 receptor, followed by internalization and release of the cytotoxic agent, leading to cell death.
Temporal Effects in Laboratory Settings
The stability and degradation of SOM-1522 over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that SOM-1522, when used in combination with olodaterol, maintains its stability and does not result in a clinically relevant increase in systemic exposure . This stability is essential for ensuring consistent and reliable results in biochemical and pharmacological studies.
Dosage Effects in Animal Models
The effects of SOM-1522 vary with different dosages in animal models. In preclinical studies, SOM-1522, as part of the XMT-1522 conjugate, has demonstrated significant antitumor activity at various dosages . Higher doses of SOM-1522 have been associated with increased efficacy in reducing tumor size, but also with potential toxic effects. Understanding the dosage-response relationship is crucial for optimizing therapeutic applications and minimizing adverse effects.
Metabolic Pathways
SOM-1522 is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolic profile includes its conversion to active metabolites, such as XMT-1267 and XMT-1521, which retain specific biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of SOM-1522 within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that SOM-1522, as part of the XMT-1522 conjugate, is primarily distributed to tumor tissues, where it exerts its cytotoxic effects . The compound’s ability to localize and accumulate in target tissues is critical for its efficacy and safety in therapeutic applications.
Subcellular Localization
SOM-1522’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and lysosomes, where it interacts with target biomolecules . This localization is often mediated by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action.
properties
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-20(2,9-12-3-5-13(23)6-4-12)21-10-17(25)15-7-14(24)8-16-19(15)27-11-18(26)22-16/h3-8,17,21,23-25H,9-11H2,1-2H3,(H,22,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGFHCFUOVFPN-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)O)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869493-97-0 | |
| Record name | SOM-1522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869493970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOM-1522 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIM8YCX9C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



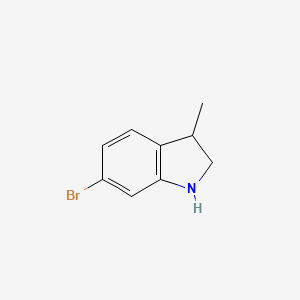

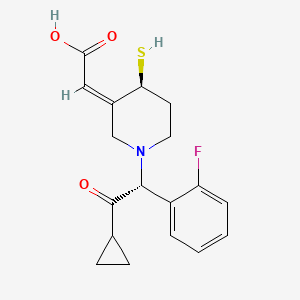
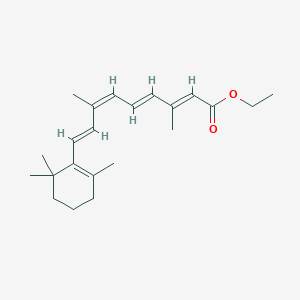
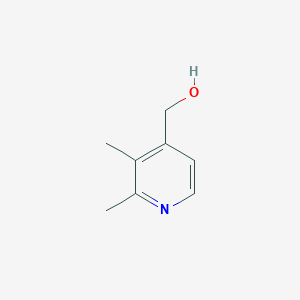
![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)
